4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(12(13)17-14-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRYZMIQWZZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential pharmacological effects, particularly as a bioactive agent. Research indicates that derivatives of isoxazoles exhibit various biological activities, including anti-inflammatory and anti-cancer properties. A study highlighted that compounds similar to 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-yl-amine can inhibit chitin synthesis in pests, suggesting potential use in pest control formulations .
Inhibition of Chitin Synthesis
A notable application of this compound is its role in inhibiting chitin synthesis in insects. Chitin is a vital component of the exoskeleton in arthropods. Research conducted on various isoxazole derivatives showed that they effectively inhibit chitin synthesis, which could lead to the development of novel insecticides .
| Compound | Inhibition of Chitin Synthesis (pIC50) |
|---|---|
| H | 5.58 ± 0.52 |
| Cl | 5.83 |
| Br | 5.96 |
| I | 4.93 |
| CF₃ | 3.84 ± 0.37 |
This table summarizes the effectiveness of different compounds in inhibiting chitin synthesis, illustrating the potential utility of isoxazole derivatives in agricultural applications.
Cosmetic Formulations
The compound's unique chemical structure also makes it a candidate for use in cosmetic formulations. Its properties may contribute to skin health or act as a stabilizing agent in various cosmetic products . However, extensive testing is necessary to ensure safety and efficacy before commercial application.
Case Study 1: Insecticidal Activity
In a controlled study, researchers tested the insecticidal activity of several isoxazole derivatives against Chilo suppressalis, a major pest affecting rice crops. The results indicated that compounds similar to this compound significantly reduced chitin synthesis, leading to increased mortality rates among treated insects . This finding emphasizes the potential for developing effective pest management strategies using this compound.
Case Study 2: Pharmacological Effects
Another study explored the pharmacological effects of various isoxazole derivatives on cancer cell lines. The results showed that certain compounds exhibited cytotoxic effects on specific cancer cells while sparing normal cells, indicating a selective action that could be beneficial for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine, highlighting substituents, molecular formulas, and hypothesized properties:
Crystallographic and Structural Analysis
The SHELX program suite () is widely used for small-molecule crystallography, including structural determination of heterocycles like isoxazoles and triazines . Differences in substituent bulk (e.g., allyl vs. methyl groups) could influence crystal packing and intermolecular interactions.
Biological Activity
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research studies.
Anticancer Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. A study evaluated the activity of several compounds similar to this compound against a panel of human tumor cell lines. The results indicated that structural modifications significantly influenced their potency.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Lines Tested |
|---|---|---|
| This compound | TBD | A549, HeLa, MCF7, etc. |
| Reference Compound CA-4 | 1.8 - 34.7 | Various tumor cell lines |
Note: TBD indicates that specific IC50 values for the compound were not reported in the available literature.
The study highlighted that the introduction of electron-donating groups on the phenyl ring improved activity against specific cell lines, while electron-withdrawing groups had varying effects depending on their position on the ring .
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been extensively studied. A related compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may possess similar properties due to structural similarities.
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | TBD |
| Related Compound | MRSA | Low micromolar range |
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, compounds containing isoxazole moieties have been explored for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating new derivatives based on the isoxazole framework. For instance, modifications to the para-position of the phenyl ring with various substituents were shown to enhance or diminish biological activity significantly.
One notable study synthesized a series of isoxazole derivatives and tested them against a variety of cancer cell lines, noting that those with additional methoxy groups displayed increased potency compared to their less substituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(3,4-dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine, and how do reaction conditions influence yield?
- Methodology : A plausible pathway involves cyclocondensation of hydrazononitrile precursors with hydroxylamine under basic conditions, as demonstrated for structurally similar isoxazol-5-amine derivatives . Ethyl aroylacetates with 3,4-dimethoxyphenyl substituents (e.g., from ) could serve as intermediates. Reaction optimization should focus on pH (7–9), temperature (60–80°C), and solvent polarity (ethanol/water mixtures) to minimize side products like triazoles .
- Characterization : Confirm regiochemistry via -NMR (e.g., isoxazole proton at δ 6.2–6.5 ppm) and IR (C=N stretch ~1600 cm) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths/angles and confirms substituent positions . For example, analogous compounds like N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine ( ) were validated via crystallography, resolving potential keto-enol tautomerism .
Q. What spectroscopic techniques are critical for purity assessment and functional group identification?
- Methodology :
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted dimethoxyphenyl intermediates).
- 2D NMR (COSY, HSQC) : Assign methoxy ( 3.8–4.0 ppm) and isoxazole protons, differentiating regioisomers .
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Molecular Docking : Screen against targets like quinoline-binding enzymes (e.g., ’s N-(4-chlorophenyl)-5-[(6,7-dimethoxyquinolin-4-yl)oxy]-1,3-benzoxazol-2-amine) using AutoDock Vina .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy groups’ electron-donating properties) with activity trends observed in analogs (e.g., antitubercular pyrazol-5-amine derivatives in ) .
Q. What experimental strategies address contradictions in reported biological activity data for isoxazol-5-amine derivatives?
- Methodology :
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv for antitubercular assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may explain variability (e.g., demethylation of methoxy groups altering activity) .
Q. How can synthetic yield be improved via Design of Experiments (DoE)?
- Methodology : Apply factorial design to optimize parameters:
- Factors : Reaction time (4–12 hr), equivalents of hydroxylamine (1.2–2.0), and catalyst (e.g., KCO vs. NaHCO).
- Response Surface Modeling : Maximize yield (>75%) while minimizing byproducts (e.g., triazoles from competing cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
